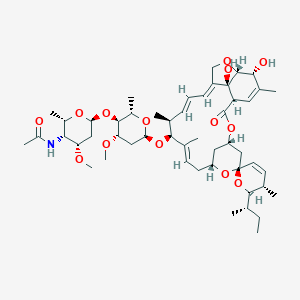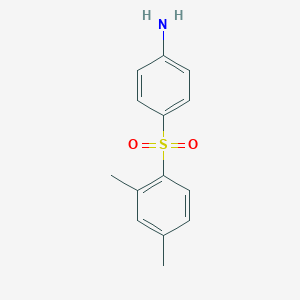
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, also known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide compound that has been found to have various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory cytokines. 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to inhibit the activity of certain proteins, such as nuclear factor kappa B (NF-κB), which are involved in the regulation of cell growth and inflammation.
生化学的および生理学的効果
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, and reduce the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to reduce pain in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in lab experiments is its specificity. It has been found to selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is its potential toxicity. Studies have shown that high doses of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline can be toxic to cells and may cause cell death.
将来の方向性
There are several future directions for research on 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline. One area of research is to further investigate its mechanism of action. Studies have suggested that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline may work by inhibiting the activity of certain enzymes and proteins, but the exact mechanisms are not fully understood. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer and inflammation. Finally, there is a need to investigate the potential side effects of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline and to develop ways to mitigate its toxicity.
Conclusion
In conclusion, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, or 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, is a chemical compound that has various applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and analgesic properties, and has been shown to selectively inhibit the activity of certain enzymes and proteins. While there are limitations to its use, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline remains a valuable tool for studying the mechanisms of inflammation and cancer, and there are several future directions for research on this compound.
合成法
The synthesis of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in its pure form.
科学的研究の応用
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various applications in scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has anti-tumor properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has been shown to induce apoptosis, or programmed cell death, in these cells.
In addition to its anti-tumor properties, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce pain in animal models.
特性
CAS番号 |
105456-58-4 |
|---|---|
製品名 |
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline |
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
4-(2,4-dimethylphenyl)sulfonylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-10-3-8-14(11(2)9-10)18(16,17)13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3 |
InChIキー |
YTPKVTAYQVPKRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
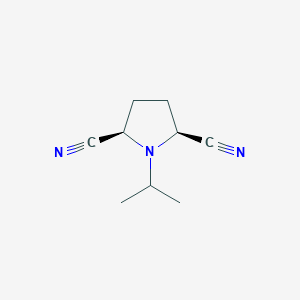
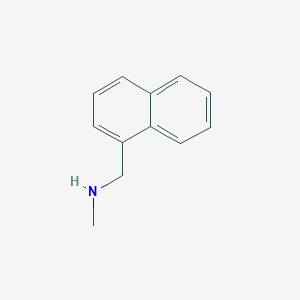
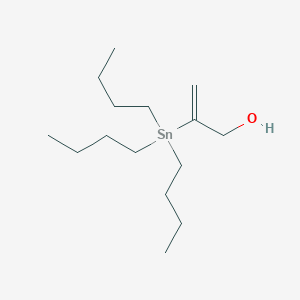
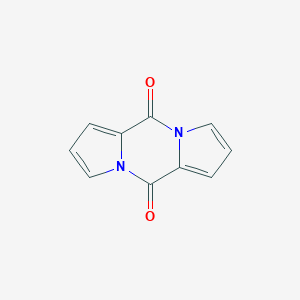
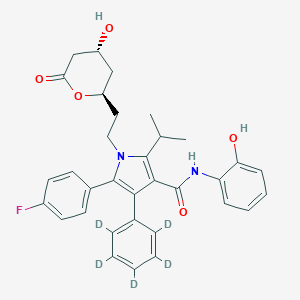
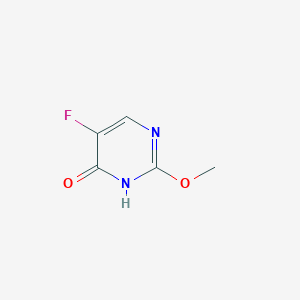
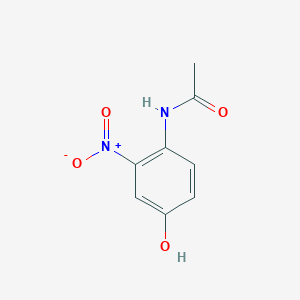

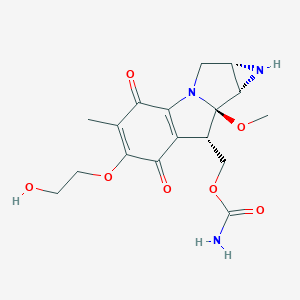
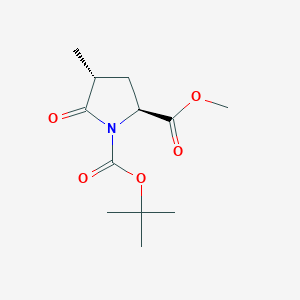
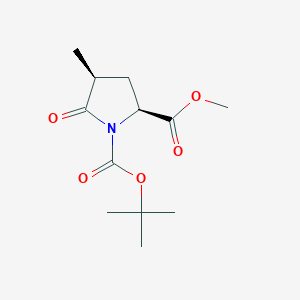
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
